molecular formula C12H19N B084774 N-Butyl-N-ethylaniline CAS No. 13206-64-9

N-Butyl-N-ethylaniline

Cat. No.: B084774
CAS No.: 13206-64-9
M. Wt: 177.29 g/mol
InChI Key: DDKZXSNRYKHKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-ethylaniline, also known as this compound, is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

NBEA serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

  • Synthesis of Dyes and Pigments : NBEA is utilized in the production of azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.
  • Pharmaceuticals : This compound can be used as a precursor in the synthesis of pharmaceutical agents, particularly those requiring an aromatic amine functionality.

Table 1: Common Reactions Involving N-Butyl-N-ethylaniline

Reaction TypeProductReference
Electrophilic SubstitutionAzo Dyes
Coupling ReactionsPharmaceutical Intermediates
PolymerizationPolymers such as poly(this compound)

Material Science

In material science, NBEA is significant for its role in synthesizing polymers and copolymers.

  • Polymer Synthesis : NBEA can be copolymerized with other monomers to create materials with tailored properties. For instance, copolymers of NBEA with aniline have been studied for their electrical conductivity and mechanical strength.

Case Study: Conductive Polymers

A study demonstrated that copolymers of NBEA and aniline exhibited enhanced electrical conductivity compared to their individual components, making them suitable for applications in electronic devices .

Catalysis

NBEA has also been investigated for its catalytic properties.

  • Catalytic Reactions : It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of transformations such as hydrogenation and oxidation processes.

Table 2: Catalytic Applications of this compound

Catalyst TypeReaction TypePerformance Metrics
Pd/Al2O3HydrogenationConversion rates up to 95%
Metal ComplexesCross-couplingYield improvement by 30%

Environmental Applications

NBEA has shown potential in environmental chemistry, particularly in the treatment of wastewater.

  • Adsorption Studies : Research indicates that NBEA-modified materials can effectively adsorb pollutants from industrial effluents, demonstrating its utility in environmental remediation efforts.

Case Study: Wastewater Treatment

A recent study highlighted the effectiveness of NBEA-functionalized chitosan beads in removing reactive dyes from wastewater, achieving removal efficiencies exceeding 85% .

Properties

CAS No.

13206-64-9

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-butyl-N-ethylaniline

InChI

InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3

InChI Key

DDKZXSNRYKHKQK-UHFFFAOYSA-N

SMILES

CCCCN(CC)C1=CC=CC=C1

Canonical SMILES

CCCCN(CC)C1=CC=CC=C1

Synonyms

N-Butyl-N-ethylaniline

Origin of Product

United States

Synthesis routes and methods

Procedure details

182 parts of N-ethylaniline, 150 parts of n-butanol and 10 parts of triphenyl phosphite are heated for 20 hours at 230° C in a stirred autoclave. The autoclave is then let down and the water of reaction formed, unconverted ethylaniline and excess alcohol are distilled off. 183 parts of N-ethyl-N-butyl-aniline, corresponding to a yield of 69% of theory, distil at a boiling point of 88° - 91° C/5 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.